molecular formula C12H24N2O2 B8006957 Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Cat. No.: B8006957
M. Wt: 228.33 g/mol
InChI Key: NWFQIKRLZPHXDX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-methylcarbamate
  • Tert-butyl N-(2-methylpiperidin-3-yl)carbamate
  • Tert-butyl N-(3-methylpiperidin-2-yl)carbamate

Uniqueness

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with a methyl-substituted piperidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-10(7-6-8-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFQIKRLZPHXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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